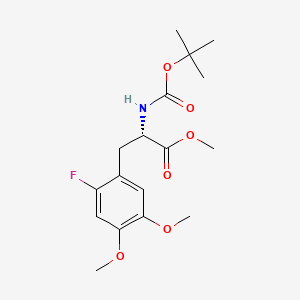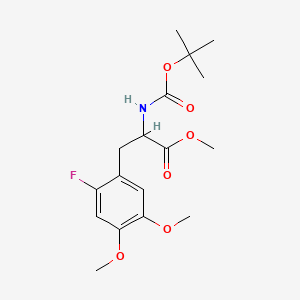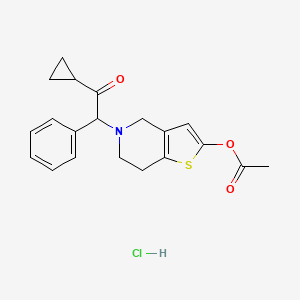
Tetrahydro Cinacalcet Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro Cinacalcet Hydrochloride is a pharmaceutical reference standard categorized as an impurity . It is related to Cinacalcet, a drug used to treat hyperparathyroidism associated with chronic renal disease . The molecular formula of Tetrahydro Cinacalcet Hydrochloride is C22 H26 F3 N . Cl H and its molecular weight is 397.90 .
Synthesis Analysis
The synthesis of Cinacalcet Hydrochloride involves the reaction kinetics of Schiff’s base during scale-up . A novel asymmetric synthesis of Cinacalcet Hydrochloride has been reported, which involves the application of ®-tert-butanesulfinamide and regioselective N-alkylation of the naphthyl ethyl sulfinamide intermediate .Molecular Structure Analysis
The molecular formula of Cinacalcet Hydrochloride is C22H22F3N.HCl. Its molecular weight is 393.87g/mol for the HCl salt and 357.41g/mol as a freebase . It is a white to off-white, crystalline solid and is soluble in methanol, 59% ethanol, and slightly soluble in water .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Cinacalcet Hydrochloride include amide formation followed by reduction, reaction with an aldehyde and reduction of the resulting imine, and nucleophilic substitution with a suitable partner that carries a leaving group .Physical And Chemical Properties Analysis
Cinacalcet Hydrochloride is a white to off-white, crystalline solid. It is soluble in methanol, 59% ethanol, and slightly soluble in water. The pKa value of Cinacalcet Hydrochloride is 8.72, and its melting point is 175–177°C .科学的研究の応用
Treatment of Secondary Hyperparathyroidism
Tetrahydro Cinacalcet Hydrochloride: is primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis . It acts as a calcimimetic, increasing the sensitivity of calcium-sensing receptors to calcium, thereby reducing parathyroid hormone levels and controlling the balance of calcium and phosphorus in the body .
Management of Parathyroid Carcinoma
The compound has shown efficacy in managing parathyroid carcinoma , a rare endocrine malignancy. By modulating the calcium-sensing receptors, it helps in lowering the elevated calcium levels that are often associated with this type of cancer .
Development of Analytical Methods
In pharmaceutical research, Tetrahydro Cinacalcet Hydrochloride is used to develop and validate analytical methods . For instance, stability-indicating spectroscopic methods have been developed for estimating the drug in various pharmaceutical formulations, ensuring the quality and safety of the medication .
Synthesis of Enantiopure Compounds
The synthesis of Tetrahydro Cinacalcet Hydrochloride involves creating enantiopure compounds, which are crucial for producing effective and safe pharmaceuticals. Different synthetic approaches, such as amide formation followed by reduction and reductive amination, are applied in this context .
Eco-Friendly Spectroscopic Methods
Research has been conducted to develop eco-friendly spectroscopic methods for estimating Tetrahydro Cinacalcet Hydrochloride . These methods aim to minimize the environmental impact by using non-hazardous solvents and reducing waste production during the analytical process .
Study of Drug Impurities
Tetrahydro Cinacalcet Hydrochloride: is also used in the study of drug impurities. Advanced chromatographic techniques like reversed-phase ultra-performance liquid chromatography (RP-UPLC) are employed to identify and quantify impurities, which is essential for drug safety and efficacy .
作用機序
Target of Action
Tetrahydro Cinacalcet Hydrochloride, also known as Cinacalcet, primarily targets the calcium-sensing receptors (CaSR) . These receptors play a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
Cinacalcet acts as a calcimimetic . It mimics the action of calcium on tissues by increasing the sensitivity of the calcium-sensing receptors to activation by extracellular calcium . This results in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .
Biochemical Pathways
Cinacalcet’s action on the calcium-sensing receptors leads to a decrease in the secretion of parathyroid hormone (PTH) . This affects the biochemical pathways related to calcium and phosphorus metabolism . The reduction in PTH levels leads to decreased serum calcium levels .
Pharmacokinetics
Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and this increases if taken with food . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6, and 1A2), with less than 1% of the parent drug excreted in the urine . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days .
Result of Action
The primary result of Cinacalcet’s action is the reduction of serum calcium and PTH levels . This helps control mineral and bone disorders associated with chronic kidney disease .
Action Environment
The efficacy of Cinacalcet can be influenced by various environmental factors. For instance, the agitation speed of the reaction mass during the synthesis of Cinacalcet can impact the reaction kinetics, leading to the formation of impurities and lowering the product yield . Moderate or severe hepatic impairment can increase the exposure to cinacalcet by approximately 2- and 4-fold, respectively .
Safety and Hazards
特性
IUPAC Name |
N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h4-5,7,10-11,13,15-16,26H,2-3,6,8-9,12,14H2,1H3;1H/t16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYQZFGCGSJOBC-PKLMIRHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro Cinacalcet Hydrochloride | |
CAS RN |
1229225-43-7 |
Source


|
| Record name | 1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229225-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

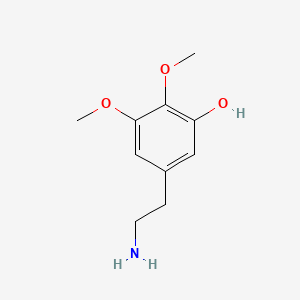
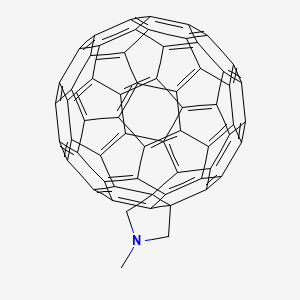
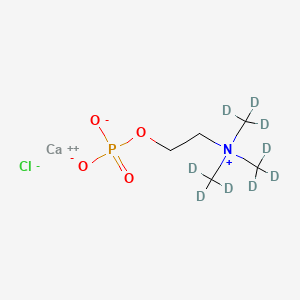
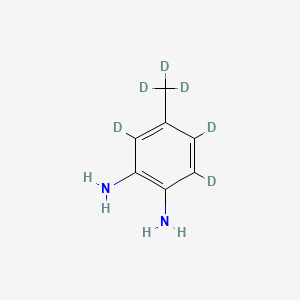
![Carbamic acid, [(1S,2S)-2,3-dihydroxy-1-methylpropyl]-, 1,1-dimethylethyl](/img/no-structure.png)
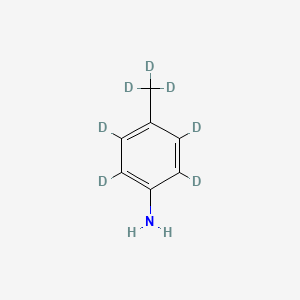
![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)

